molecular formula C12H11NOS2 B5718938 N-(3-methylsulfanylphenyl)thiophene-2-carboxamide

N-(3-methylsulfanylphenyl)thiophene-2-carboxamide

Cat. No.: B5718938
M. Wt: 249.4 g/mol
InChI Key: KMXMSUFIMWFLLI-UHFFFAOYSA-N
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Description

N-(3-methylsulfanylphenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic electronics . The presence of the thiophene ring in this compound imparts unique chemical and physical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of N-(3-methylsulfanylphenyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction between thiophene-2-carboxylic acid and 3-methylsulfanylphenylamine using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N-dimethylaminopyridine (DMAP) under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(3-methylsulfanylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(3-methylsulfanylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

N-(3-methylsulfanylphenyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS2/c1-15-10-5-2-4-9(8-10)13-12(14)11-6-3-7-16-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXMSUFIMWFLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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